Product packaging for 2,4-Dichloro(trifluoromethylthio)benzene(Cat. No.:CAS No. 399-33-7)

2,4-Dichloro(trifluoromethylthio)benzene

Cat. No.: B6342507
CAS No.: 399-33-7
M. Wt: 247.06 g/mol
InChI Key: GDRJZNFCCLFALM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The strategic incorporation of fluorine into organic compounds is a cornerstone of modern medicinal chemistry. nih.gov Approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom. google.com This prevalence is due to fluorine's ability to block metabolic pathways, modulate acidity or basicity, and influence molecular conformation, all of which can lead to improved drug efficacy and pharmacokinetic profiles. google.com The trifluoromethyl (-CF₃) group, in particular, is a common feature in many successful drugs. nih.gov

The trifluoromethylthio (-SCF₃) group has garnered increasing attention as a functional group that can significantly enhance a molecule's therapeutic potential. fishersci.com It is considered one of the most lipophilic functional groups, a property that can greatly improve a molecule's ability to cross cellular membranes. fishersci.com This enhanced lipophilicity is a critical factor in drug design for improving absorption and distribution.

Furthermore, the -SCF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached. fishersci.com This electronic effect can render the molecule more resistant to oxidative metabolism, thereby increasing its stability and half-life in vivo. fishersci.com The combination of high lipophilicity and strong electron-withdrawing character makes the -SCF₃ group a unique and powerful tool for molecular engineering. nih.gov

Below is a table comparing the properties of the trifluoromethylthio group with other common substituents.

PropertyMethyl (-CH₃)Chlorine (-Cl)Trifluoromethyl (-CF₃)Trifluoromethylthio (-SCF₃)
Hansch Lipophilicity Parameter (π) +0.56+0.71+0.88 google.com+1.44
Hammett Sigma Value (σ_p) -0.17+0.23+0.54+0.50
Nature Electron-donatingElectron-withdrawingStrongly Electron-withdrawingStrongly Electron-withdrawing fishersci.com

This table presents generalized values to illustrate trends.

Polychlorinated benzenes are important intermediates in the chemical industry, serving as precursors for a wide range of products, including pesticides, dyes, and pharmaceuticals. nih.govsemanticscholar.org The chlorine substituents on the benzene (B151609) ring serve two primary purposes in synthesis. First, they act as directing groups in electrophilic aromatic substitution reactions. Second, and more significantly in the context of modern synthesis, they function as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov The presence of multiple chlorine atoms, especially when combined with other electron-withdrawing groups, activates the aromatic ring toward attack by nucleophiles, enabling the construction of complex molecular architectures. mdpi.comgoogle.com For instance, dichlorobenzene isomers are used as starting materials in various industrial processes, including chloromethylation and nitration, to produce valuable chemical intermediates. google.comnih.gov

Overview of Methodologies for Introducing Trifluoromethylthio Groups into Aromatic Systems

The synthesis of aryl trifluoromethyl thioethers has been an area of intense research, leading to the development of several effective methodologies. magtech.com.cnnih.gov These methods can be broadly categorized into indirect and direct approaches.

Indirect Methods:

Halogen-Fluorine Exchange: This classic approach involves the fluorination of a trichloromethylthioaryl precursor using fluorinating agents.

Trifluoromethylation of Sulfur-Containing Substrates: This involves reacting a pre-formed aryl thiol or disulfide with a trifluoromethylating agent.

Direct Methods:

Electrophilic Trifluoromethylthiolation: This involves the use of electrophilic sources of "SCF₃⁺", such as Umemoto's or Togni's reagents, to directly substitute a C-H bond on an electron-rich arene.

Nucleophilic Trifluoromethylthiolation: This method uses a nucleophilic "SCF₃⁻" source to displace a leaving group (like a halide) from an activated aromatic ring or to react with an aryl diazonium salt in a Sandmeyer-type reaction.

Transition Metal-Catalyzed Trifluoromethylthiolation: Palladium, copper, or nickel catalysts are often employed to couple aryl halides or pseudohalides with a trifluoromethylthiolating agent. magtech.com.cn

Cascade Reactions: More recent methods involve a one-pot cascade process, such as a C-H thiocyanation followed by a fluoroalkylation, to install the -SCF₃ group directly onto an arene. rsc.org

A summary of common trifluoromethylthiolation methods is provided below.

Method TypeSubstrate ExampleReagent(s)Key Feature
Electrophilic Electron-rich arene (e.g., Anisole)N-(Trifluoromethylthio)succinimideDirect C-H functionalization rsc.org
Nucleophilic (SₙAr) Activated aryl halide (e.g., 4-Nitrofluorobenzene)AgSCF₃, CuSCF₃Requires electron-deficient arene magtech.com.cn
Nucleophilic (Sandmeyer) Aryl diazonium salt (e.g., from 2,4-Dichloroaniline)KSCF₃, TMSCF₃Versatile for various anilines
Metal-Catalyzed Aryl iodide (e.g., 4-Iodotoluene)Pd or Cu catalyst, SCF₃ sourceBroad substrate scope magtech.com.cn

Research Trajectories for Halogenated Arenes Bearing Electron-Withdrawing Groups

Halogenated aromatic compounds that also contain strong electron-withdrawing groups (EWGs) are key substrates in organic synthesis, primarily due to their enhanced reactivity in nucleophilic aromatic substitution (SₙAr) reactions. nih.govmdpi.com The presence of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution of a halide leaving group. nih.gov

Research in this area focuses on several key trajectories:

Development of Milder Reaction Conditions: Historically, SₙAr reactions required harsh conditions. Current research aims to develop catalytic systems and reaction conditions that allow these transformations to occur at lower temperatures and with a broader range of nucleophiles. google.com

Exploring Concerted Mechanisms: Recent computational and kinetic studies have shown that many SₙAr reactions, previously assumed to be stepwise, may proceed through a concerted or borderline mechanism, particularly with less-activated substrates. nih.gov Understanding this mechanistic continuum is crucial for predicting reactivity and developing new synthetic methods.

Late-Stage Functionalization: A major goal is the application of these reactions to the late-stage functionalization of complex molecules, such as drug candidates. This allows for the rapid generation of analogs with modified properties without needing to re-synthesize the entire molecular scaffold. google.com

For a molecule like 2,4-Dichloro(trifluoromethylthio)benzene, the combined electron-withdrawing power of the two chlorine atoms and the -SCF₃ group makes the aromatic ring highly electron-deficient. This structure is primed for SₙAr reactions, and future research will likely explore its utility as a building block for creating highly functionalized molecules by selective displacement of one or both chlorine atoms with various nucleophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2F3S B6342507 2,4-Dichloro(trifluoromethylthio)benzene CAS No. 399-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJZNFCCLFALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2,4 Dichloro Trifluoromethylthio Benzene and Its Structural Analogues

Reaction Pathways in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of these reactions is dictated by the electronic nature of the substituents on the benzene (B151609) ring. youtube.comlibretexts.org In the case of 2,4-dichloro(trifluoromethylthio)benzene, the interplay of the directing effects of the two chlorine atoms and the trifluoromethylthio group governs the position of electrophilic attack.

The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the combined influence of all substituents. Each substituent either activates or deactivates the ring towards electrophilic attack and directs the incoming electrophile to specific positions (ortho, meta, or para).

Chloro Substituents: The chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.org This is due to their electron-withdrawing inductive effect. However, they are ortho-, para-directors because the lone pairs on the chlorine atoms can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

Trifluoromethylthio (-SCF₃) Substituent: The trifluoromethylthio group is a strongly deactivating and meta-directing group. The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal from the sulfur atom and, consequently, from the benzene ring. This deactivates the ring towards electrophilic attack. Unlike the trifluoromethyl (-CF₃) group, which is also a strong meta-director, the sulfur atom in the -SCF₃ group has lone pairs. However, the powerful electron-withdrawing effect of the CF₃ group diminishes the ability of the sulfur's lone pairs to participate in resonance donation to the ring, making the meta-directing inductive effect dominant.

In this compound, the available positions for substitution are 3, 5, and 6. The directing effects of the substituents can be summarized as follows:

SubstituentPositionDirecting Effect
-Cl2Ortho, Para
-Cl4Ortho, Para
-SCF₃1Meta

The chlorine at position 2 directs to positions 3 (ortho) and 6 (para). The chlorine at position 4 directs to positions 3 and 5 (ortho). The trifluoromethylthio group at position 1 directs to positions 3 and 5 (meta).

Considering these combined effects, position 3 is ortho to the chlorine at C2 and meta to the -SCF₃ group. Position 5 is ortho to the chlorine at C4 and meta to the -SCF₃ group. Position 6 is para to the chlorine at C2. The strong meta-directing influence of the -SCF₃ group and the ortho-directing influence of the two chlorine atoms will likely lead to a complex mixture of products, with substitution favored at positions 3 and 5. The steric hindrance at position 3, being flanked by two substituents, might favor substitution at position 5.

The product distribution in some electrophilic aromatic substitutions can be influenced by reaction conditions, such as temperature, leading to either kinetically or thermodynamically controlled products.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). rsc.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to an equilibrium between the products. Under these conditions, the most stable product will be the major isomer, and the reaction is said to be under thermodynamic control.

The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as an arenium ion or sigma complex. msu.edu This intermediate is formed by the attack of the electrophile on the π-system of the benzene ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

In the electrophilic substitution of this compound, the electrophile (E⁺) can attack at positions 3, 5, or 6, leading to the formation of different arenium ion intermediates. The resonance structures for attack at each position can be drawn to assess their relative stabilities. The presence of the electron-withdrawing chloro and trifluoromethylthio groups will destabilize the positive charge on the ring. However, the lone pairs on the chlorine atoms can provide some resonance stabilization if the positive charge is located on a carbon atom to which a chlorine is attached (ortho or para attack relative to the chlorine). Conversely, the strongly electron-withdrawing -SCF₃ group will significantly destabilize any resonance structure where the positive charge is adjacent to it. Therefore, the intermediates resulting from attack at positions that are meta to the -SCF₃ group (positions 3 and 5) are expected to be more stable than the intermediate from attack at the para position (position 6).

The general structure of the arenium ion intermediate in electrophilic aromatic substitution is shown below:

Arenium Ion Intermediate

This is a generalized structure of an arenium ion. For this compound, the substituents would be present on the ring.

Radical Reaction Mechanisms and Intermediates

In addition to electrophilic reactions, aromatic compounds can also undergo radical reactions, often initiated by heat or light. These reactions proceed through the formation of highly reactive radical species.

Reactions involving this compound under radical conditions can lead to the formation of several radical species. Homolytic cleavage of the C-S bond can generate an aryl radical (Ar•) and a trifluoromethylthio radical (•SCF₃). Alternatively, cleavage of the S-CF₃ bond could produce an arylthio radical (ArS•) and a trifluoromethyl radical (CF₃•). The relative likelihood of these bond cleavages depends on their respective bond dissociation energies. Given the high stability of the trifluoromethyl radical, its formation is a plausible pathway in many reactions involving trifluoromethyl-substituted compounds.

The arylthio radical (ArS•), where Ar is 2,4-dichlorophenyl, would be another key intermediate. The unpaired electron in this radical would be primarily localized on the sulfur atom.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of radical species. libretexts.orgethernet.edu.et It is highly sensitive and can provide detailed information about the electronic structure and environment of the unpaired electron. libretexts.org

In the context of reactions involving this compound, ESR spectroscopy would be an invaluable tool for identifying the transient radical intermediates.

Detection of CF₃• Radical: The trifluoromethyl radical (CF₃•) has a characteristic ESR spectrum. The unpaired electron couples with the three equivalent fluorine nuclei (I = 1/2), resulting in a quartet of lines. The hyperfine splitting constants for the fluorine atoms provide a fingerprint for this radical.

Detection of ArS• Radical: The 2,4-dichloro(phenylthio) radical would also have a distinct ESR spectrum. The g-value would be characteristic of a sulfur-centered radical. Hyperfine coupling of the unpaired electron with the protons on the aromatic ring and potentially with the chlorine nuclei (both ³⁵Cl and ³⁷Cl have I = 3/2) would lead to a complex splitting pattern, which could be used to confirm the identity of the radical.

The ESR spectrometer typically records the first derivative of the absorption signal, which enhances the resolution of the spectral lines. libretexts.org By analyzing the number of lines, their relative intensities, and the magnitude of the hyperfine splitting constants, it is possible to identify the specific radical species formed during a reaction.

Radical SpeciesExpected ESR Signal Characteristics
CF₃•A quartet due to coupling with three equivalent ¹⁹F nuclei.
ArS• (Ar = 2,4-dichlorophenyl)A complex multiplet due to coupling with aromatic protons and chlorine nuclei. The g-value would be characteristic of a sulfur-centered radical.

Understanding Radical Addition and Rearrangement Processes

While ionic pathways like SNAr are common for appropriately substituted arenes, radical mechanisms offer alternative routes for functionalization. For aromatic compounds containing the trifluoromethylthio (SCF3) group, radical reactions are particularly relevant in the context of their synthesis and transformation. The direct trifluoromethylthiolation of arenes, for instance, can proceed through radical intermediates.

The generation of a trifluoromethylthio radical (•SCF3) or a related reactive species is a key initiating step. This radical is electrophilic and can add to electron-rich aromatic systems. The general mechanism for such a radical addition involves:

Initiation: Formation of the reactive radical species from a precursor.

Propagation: Addition of the radical to the aromatic ring, forming a resonance-stabilized cyclohexadienyl radical intermediate. This step temporarily disrupts the aromaticity of the ring.

For instance, photoredox catalysis has been employed for the direct trifluoromethylation of arenes, where a photocatalyst facilitates the generation of a trifluoromethyl radical (•CF3) from a suitable precursor like triflyl chloride. nih.gov This electrophilic radical then adds to the arene. A similar radical-mediated mechanism can be envisaged for trifluoromethylthiolation.

Rearrangement processes in the context of aryl trifluoromethyl sulfides are less commonly documented than addition or substitution reactions. However, radical reactions on substituted aromatics can sometimes lead to rearrangements, although this is highly dependent on the specific substrate and reaction conditions. acs.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that are substituted with strong electron-withdrawing groups. Unlike the SN1 and SN2 reactions common for alkyl halides, the SNAr mechanism does not involve a backside attack (which is sterically impossible on an aromatic ring) or the formation of a highly unstable aryl cation. chemistrysteps.comwikipedia.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (a halide in this case). This is typically the rate-determining step because it involves the disruption of the ring's aromaticity. The attack forms a resonance-stabilized, negatively charged carbanion intermediate known as a Meisenheimer complex. acs.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast subsequent step where the leaving group is expelled. uomustansiriyah.edu.iq

Activation of Aryl Halides by Electron-Withdrawing Groups

The SNAr reaction is generally not feasible on simple aryl halides like chlorobenzene (B131634). The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack. quora.com These groups function by stabilizing the negatively charged Meisenheimer complex formed during the rate-determining addition step.

For this stabilization to be effective, the EWG must be located at a position ortho or para to the leaving group. chemistrysteps.com This specific positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group through resonance, as depicted with a nitro group (-NO2) activator. A meta-positioned EWG cannot participate in this resonance stabilization, and thus does not significantly activate the ring for SNAr. quora.com The more EWGs that are present at ortho and para positions, the faster the reaction proceeds. uomustansiriyah.edu.iq

Impact of Trifluoromethylthio Group on SNAr Reactivity

The trifluoromethylthio (SCF3) group is a potent activator for SNAr reactions due to its powerful electron-withdrawing nature. This effect stems from the strong inductive pull of the three fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring. While the trifluoromethyl (CF3) group itself is a strong deactivator, the SCF3 group is considered one of the most powerful electron-withdrawing substituents used in structural organic chemistry. nih.gov

The electron-withdrawing strength of a substituent can be quantified using Hammett constants (σ). The σp value, in particular, reflects the electronic effect of a substituent at the para position. A more positive σp value indicates a stronger electron-withdrawing capability. The SCF3 group has a very high σp value, comparable to or exceeding that of the nitro group, making it an excellent activating group for SNAr reactions. pitt.eduresearchgate.net

Substituent GroupHammett Constant (σp)
-NO20.78
-CN0.66
-CF30.54
-SCF3 0.50
-SO2CF30.96

Table 1: Comparison of Hammett constants (σp) for selected electron-withdrawing groups. pitt.eduresearchgate.net Data indicates the strong electron-withdrawing nature of the SCF3 group.

Furthermore, in SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. uomustansiriyah.edu.iqnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state of the rate-determining nucleophilic addition step. acs.orgnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F.

The precise structure of 2,4-Dichloro(trifluoromethylthio)benzene is confirmed by a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides unique information that, when combined, leaves no ambiguity about the substitution pattern on the benzene (B151609) ring, a critical task when positional isomers can be formed during synthesis.

¹H NMR: The proton NMR spectrum for this compound is expected to show three distinct signals in the aromatic region. The proton at C3 (between the two chlorine atoms) would likely appear as a doublet. The proton at C5 would be a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C6 would appear as a doublet. The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethylthio groups.

¹³C NMR: The ¹³C NMR spectrum will display six unique signals for the aromatic carbons, confirming the lack of symmetry. The carbon attached to the SCF₃ group (C1) and those attached to the chlorine atoms (C2 and C4) will be significantly shifted downfield. The carbon bearing the trifluoromethyl group in related compounds is often a quartet due to coupling with the three fluorine atoms. researchgate.net The number of signals (six) immediately distinguishes it from more symmetric isomers like 2,5-dichloro(trifluoromethylthio)benzene (which would have three signals).

¹⁹F NMR: Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is particularly powerful for confirming the presence and environment of the trifluoromethyl group. researchgate.net For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the -SCF₃ group. Its specific chemical shift provides a fingerprint for the electronic environment created by the dichlorinated phenyl ring.

Table 1: Expected NMR Data for this compound Note: These are estimated values based on general principles and data from structurally similar compounds. Actual experimental values may vary.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Information Provided
¹HH-3~7.4-7.6dConfirms the 1,2,4-trisubstitution pattern.
H-5~7.2-7.4dd
H-6~7.5-7.7d
¹³CC-1 (-SCF₃)~130-135 (q)qSix distinct signals confirm the asymmetric substitution. The quartet for C-1 confirms coupling to the CF₃ group.
C-2 (-Cl)~132-136s
C-3~128-131d
C-4 (-Cl)~134-138s
C-5~126-129d
C-6~130-133d
¹⁹F-SCF₃~ -40 to -45sConfirms the presence and electronic environment of the trifluoromethylthio group.

Beyond basic structural confirmation, advanced NMR experiments can provide deep insights into reaction mechanisms.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion rates, which correlate with molecular size and shape. nih.govnih.gov In the context of synthesizing this compound, a DOSY experiment could be used to monitor the reaction mixture in real-time. It would allow for the simultaneous observation of signals from starting materials, the desired product, any intermediates, and byproducts, all separated by their unique diffusion coefficients. This "virtual separation" can help identify transient species or aggregation states of organometallic reagents that are part of the catalytic cycle. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects spatial relationships between atoms that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.org While less critical for a rigid molecule like this, it can be invaluable for studying reaction mechanisms. For instance, NOESY could be used to probe the geometry of a pre-catalytic complex between a reactant and a metal catalyst, providing evidence for how the substrates approach each other before the reaction occurs. wikipedia.org

Mass Spectrometry (MS) for Identification of Reactive Intermediates and Byproducts

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the product and for identifying other components in a reaction mixture.

The synthesis of substituted benzenes can often lead to a mixture of positional isomers, which can be difficult to distinguish by MS alone as they have identical molecular weights. nih.govresearchgate.net Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are ideal for this challenge.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a highly effective analysis method. utas.edu.au The gas chromatograph separates the components of the crude reaction mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides its mass spectrum. This allows for the clear identification of the main product peak and the quantification of impurities such as other dichlorinated isomers or partially reacted intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or for monitoring reactions involving thermally sensitive compounds, LC-MS is the preferred method. acs.orgnih.gov The liquid chromatograph separates the mixture, and an interface such as electrospray ionization (ESI) generates ions for MS analysis. This is particularly useful for analyzing polar byproducts that may not be suitable for GC.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected ion. nih.govyoutube.com The process involves selecting the molecular ion of this compound (m/z ~248, depending on isotopes), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. researchgate.netnih.gov

The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would include the loss of neutral or radical species.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Interpretation
[C₇H₃Cl₂F₃S]⁺•Cl•[C H₃ClF₃S]⁺•Loss of a chlorine radical.
[C₇H₃Cl₂F₃S]⁺•CF₃•[C₆H₃Cl₂S]⁺Loss of a trifluoromethyl radical.
[C₇H₃Cl₂F₃S]⁺•SCF₃•[C₆H₃Cl₂]⁺Cleavage of the C-S bond, loss of the trifluoromethylthio radical.

Modern process analytical technology utilizes in-situ mass spectrometry to monitor reactions in real-time. waters.com Using ambient ionization techniques like ESI, a small amount of the reaction mixture can be continuously sampled and analyzed by the mass spectrometer. rsc.org This allows chemists to track the consumption of reactants, the formation of the this compound product, and crucially, the appearance and disappearance of any short-lived reactive intermediates. researchgate.net This real-time data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize byproduct formation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced spectroscopic techniques are indispensable in the structural elucidation and monitoring of reactions involving complex organic molecules like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical insights into the molecule's functional groups, conformation, and electronic properties.

Vibrational Analysis for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the dichlorinated benzene ring and the trifluoromethylthio group.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org The in-ring C-C stretching vibrations of the benzene ring usually appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The substitution pattern on the benzene ring influences the intensity and position of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern. libretexts.org

The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands. The C-CF₃ stretching mode is often observed as a broad and very intense band near 1330 cm⁻¹. ias.ac.in The symmetric and antisymmetric stretching vibrations of the C-F bonds within the CF₃ group typically appear in the 1200-1100 cm⁻¹ range with strong intensities. ias.ac.in

The carbon-sulfur (C-S) stretching vibration is generally weak and falls in the 800-600 cm⁻¹ region. The presence of the electron-withdrawing trifluoromethyl group attached to the sulfur atom can influence the position and intensity of this band. The carbon-chlorine (C-Cl) stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ region. The precise positions depend on the substitution pattern on the benzene ring. Finally, the C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range. libretexts.org

Interactive Table: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Weak to MediumCharacteristic of sp² C-H bonds on the benzene ring. libretexts.org
C-C Ring Stretch1600-1400Medium to StrongMultiple bands are expected due to the substituted benzene ring. libretexts.org
C-CF₃ Stretch~1330Strong, BroadA highly characteristic and intense band for the trifluoromethyl group. ias.ac.in
C-F Stretch (antisymmetric)1200-1150StrongAssociated with the CF₃ group. ias.ac.in
C-F Stretch (symmetric)1150-1100StrongAssociated with the CF₃ group. ias.ac.in
C-Cl Stretch1100-800Medium to StrongThe position is influenced by the 2,4-disubstitution pattern.
C-S Stretch800-600Weak to MediumCan be difficult to assign due to its weakness and position in the fingerprint region.
C-H Out-of-Plane Bend900-675StrongThe specific frequency is indicative of the 1,2,4-trisubstitution pattern. libretexts.org

This table is generated based on data from analogous compounds and general spectroscopic principles as direct experimental data for the specific compound is limited.

Electronic Absorption Studies for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The UV-Vis spectrum of benzene exhibits a strong absorption band around 184 nm, a weaker band around 204 nm, and a very weak, vibrationally-structured band around 254 nm. libretexts.org Substitution on the benzene ring can cause shifts in the position (bathochromic or red shift to longer wavelengths; hypsochromic or blue shift to shorter wavelengths) and intensity (hyperchromic or hypochromic effects) of these absorption bands.

In this compound, the benzene ring is substituted with two chloro groups and a trifluoromethylthio group. Both chlorine and the trifluoromethylthio group are considered to be electron-withdrawing groups, although chlorine can also act as a weak π-donor through its lone pairs. Electron-withdrawing substituents on a benzene ring generally cause a hypsochromic (blue) shift of the primary π → π* transition. ijermt.org For instance, chlorobenzene (B131634) exhibits a hypsochromic shift relative to benzene. ijermt.org

The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is expected to significantly influence the electronic transitions of the benzene ring. The interaction of the sulfur lone pairs with the aromatic system and the strong inductive effect of the CF₃ group will modulate the energy levels of the molecular orbitals.

Detailed experimental UV-Vis data for this compound is scarce. However, based on the electronic effects of the substituents, the principal π → π* absorption bands are expected to be blue-shifted relative to unsubstituted benzene. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can provide valuable predictions of the electronic absorption spectra. researchgate.net

Interactive Table: Expected Electronic Absorption for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)Notes
π → π< 254HighThis primary absorption band is expected to be blue-shifted compared to benzene due to the electron-withdrawing nature of the substituents. ijermt.org
n → π~280-320LowA weak transition may be observable due to the presence of non-bonding electrons on the sulfur and chlorine atoms.

This table provides estimated values based on the known effects of similar substituents on the benzene chromophore, as direct experimental data is not widely available.

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro Trifluoromethylthio Benzene

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods, such as the widely used B3LYP functional, are employed to optimize molecular geometries and calculate a range of electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. youtube.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. reddit.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = χ²/2η.

Interactive Table 1: Calculated Electronic Properties of Analogous Compounds

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
(Trifluoromethylthio)benzeneTD-DFT-5.80-1.244.563.522.282.71
1,3-DichlorobenzeneB3LYP/6-31G-7.02-0.436.593.733.302.11

Data for (Trifluoromethylthio)benzene sourced from a study on fluorine-containing emitters. semanticscholar.org Data for 1,3-Dichlorobenzene sourced from a study on dichlorobenzene inhibitors. semanticscholar.org These values serve as estimations for discussing the properties of 2,4-dichloro(trifluoromethylthio)benzene.

For this compound, one would expect a deep HOMO level, indicating poor electron-donating capability, due to the strong electron-withdrawing nature of both the chlorine atoms and the trifluoromethylthio (SCF3) group. The LUMO level would also be stabilized (lowered in energy), making the molecule a better electron acceptor than benzene (B151609). The combination of these substituents likely results in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

The distribution of electron density within a molecule is fundamental to its reactivity. This can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which calculates atomic charges, and by visualizing the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution from the perspective of an approaching reagent, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com

For benzene, the MEP surface shows a negative potential above and below the plane of the ring, arising from the π-electron system, and a positive potential around the hydrogen atoms. researchgate.netresearchgate.net In this compound, the substituents dramatically alter this picture.

Chlorine Atoms: As electronegative atoms, they withdraw electron density from the ring via the inductive effect. libretexts.org

Trifluoromethylthio (SCF3) Group: This is a very strong electron-withdrawing group. The high electronegativity of the fluorine atoms polarizes the S-C bond, which in turn withdraws electron density from the benzene ring. vaia.com

Computational studies on related molecules confirm these effects. NBO analysis on (trifluoromethyl)thiobenzene shows significant positive charges on the sulfur and carbon atoms of the SCF3 group and a corresponding depletion of electron density from the ring. researchgate.net Similarly, DFT studies on halogenated benzenes show that halogens withdraw electron density, making the ring electron-deficient. nih.gov

For this compound, the MEP surface is expected to show a significantly reduced negative potential over the π-system compared to benzene, indicating deactivation towards electrophilic attack. The most positive potential would likely be located around the SCF3 group and the hydrogen atoms, while the regions around the electronegative chlorine atoms would also exhibit negative potential.

Substituents can significantly influence the aromaticity of the benzene ring. nih.gov Aromaticity is often assessed computationally using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). Electron-withdrawing groups generally tend to slightly decrease the aromaticity of the benzene ring.

In this compound, both the chloro and the SCF3 substituents are potent deactivating groups, primarily through their strong inductive electron withdrawal (-I effect). libretexts.org The sulfur atom in the SCF3 group does possess lone pairs, which could theoretically donate electron density to the ring via resonance (+R effect). However, computational studies on (trifluoromethyl)thiobenzene have shown that the SCF3 group prefers a perpendicular conformation relative to the benzene plane. researchgate.netresearchgate.net This orthogonal arrangement minimizes the overlap between the sulfur lone pair p-orbitals and the ring's π-system, effectively nullifying any significant resonance donation. This conformational preference is attributed to the electronic effects of fluorination. researchgate.net

Therefore, the electronic character of the benzene ring in this molecule is overwhelmingly dominated by the inductive withdrawal of all three substituents. This leads to a significant deactivation of the ring, making it much less nucleophilic than benzene and less reactive towards electrophilic aromatic substitution. vaia.com

Theoretical Investigations of Reaction Mechanisms and Pathways

DFT is also a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the theoretical investigation of reaction mechanisms. nih.gov

A key goal in studying reaction mechanisms is to locate the transition state (TS), which is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate.

For a potential electrophilic substitution reaction on this compound, computational chemists would model the approach of an electrophile to the different positions on the ring (ortho, meta, para to the SCF3 group). By performing a transition state search, they could locate the various possible benzenonium ion intermediates (sigma complexes). The relative energies of these transition states would indicate the preferred site of attack. Given that both Cl and SCF3 are deactivating groups, the activation energies for any electrophilic attack would be high. researchgate.net Halogens are known ortho-, para-directors despite being deactivators, while the SCF3 group is expected to be a meta-director. The interplay of these directing effects would determine the final regiochemical outcome, which could be predicted by comparing the calculated activation barriers for attack at each position. khanacademy.org

Computational chemistry can further refine the understanding of reaction mechanisms by predicting kinetic isotope effects (KIEs). The KIE is the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). It can be calculated from the vibrational frequencies of the reactants and the transition state, which are obtained from the DFT calculations. A significant KIE is often observed when the C-H bond is broken in the rate-determining step of a reaction, a common feature in many electrophilic aromatic substitutions.

Furthermore, if the reaction involves the formation of chiral centers, theoretical modeling of the transition state structures can predict stereochemical outcomes. By comparing the activation energies of diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. While this compound itself is achiral, such analyses would be crucial for reactions involving chiral reagents or catalysts.

Theoretical Investigations of Reaction Mechanisms and Pathways

Comparison of Competing Reaction Pathways

Theoretical modeling provides critical insights into the reactivity of this compound, allowing for the comparison of various potential reaction pathways. The substitution pattern of the benzene ring, featuring two chloro- substituents and a trifluoromethylthio- group, dictates its reactivity, primarily in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NuAS).

The directing effects of the existing substituents are crucial in determining the regioselectivity of further reactions. The chloro groups are deactivating but ortho, para-directing, while the trifluoromethylthio (-SCF₃) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing nature. Computational models, such as those employing Density Functional Theory (DFT), can calculate the activation energies (ΔE‡) and reaction energies (ΔEr) for potential incoming electrophiles or nucleophiles at different positions on the aromatic ring.

Common competing reaction pathways for this substrate include:

Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, or Friedel-Crafts acylation are significantly hindered by the three deactivating groups. However, under harsh conditions, substitution is theoretically possible. Computational analysis of the stability of the sigma complex (Wheland intermediate) at each possible position would reveal the most likely, albeit slow, reaction. The meta position relative to the -SCF₃ group and ortho/para to the chlorines (position 5) is the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NuAS): The strong electron-withdrawing nature of the substituents, particularly the -SCF₃ group, activates the ring towards nucleophilic attack. The chlorine atoms are potential leaving groups. Theoretical calculations can compare the energy barriers for nucleophilic attack at C2 versus C4, predicting which chlorine is more readily displaced.

Reactions involving the -SCF₃ group: The sulfur atom is a potential site for oxidation. Computational modeling can explore the reaction coordinates for oxidation to the corresponding sulfoxide (B87167) or sulfone.

A comparative analysis, based on theoretical calculations for analogous compounds, is presented below.

Table 1: Theoretical Comparison of Competing Reaction Pathways

Reaction Pathway Probable Site of Attack Activating/Deactivating Effect Expected Relative Rate Computational Insight
Electrophilic Nitration C5 Strongly Deactivated Very Slow High activation energy due to destabilization of the sigma complex by three electron-withdrawing groups.
Nucleophilic Substitution (e.g., with NaOCH₃) C2 or C4 Activated Moderate to Fast Lower activation energy compared to EAS. The relative stability of the Meisenheimer intermediate determines C2 vs. C4 selectivity.

| Oxidation of Sulfur | S atom of -SCF₃ | N/A | Condition Dependent | Feasible with strong oxidizing agents. DFT can model the change in electronic structure and energy upon oxidation. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with the environment. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotation of the trifluoromethylthio (-SCF₃) group relative to the plane of the benzene ring.

The conformational landscape is largely defined by the torsional angle between the C-S bond and the aromatic ring. Due to the steric bulk of the trifluoromethyl group and the adjacent chlorine atom at position 2, free rotation around the C-S bond is expected to be significantly hindered.

Ab initio calculations and MD simulations on structurally related molecules, such as 2-trifluoromethylbenzaldehyde, have shown that planar conformations can be destabilized in favor of non-planar or orthogonal arrangements to minimize steric repulsion. scilit.com For this compound, it is anticipated that the minimum energy conformation would involve the -SCF₃ group being twisted out of the plane of the benzene ring. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying energy minima and the rotational energy barriers between them.

Influence of Solvent on Molecular Conformation and Reactivity

The choice of solvent can profoundly impact both the conformational equilibrium and the reaction kinetics of this compound. Solvents not only provide a medium for reactants but can also actively participate in stabilizing or destabilizing ground states, transition states, and products. researchgate.net

Conformational Effects: The conformational preference of the -SCF₃ group is sensitive to the polarity of the solvent. soton.ac.uk In non-polar solvents, intramolecular steric effects are dominant, favoring a significantly twisted conformation. In polar solvents, solvent molecules can interact differently with various conformers. Solvation models, such as the Polarizable Continuum Model (PCM), can be coupled with quantum chemical calculations to predict how the dielectric constant of the medium affects the relative energies of different conformers. Studies on similar fluorinated compounds have shown that polar solvents can alter the population of conformational isomers. scilit.comsoton.ac.uk

Reactivity Effects: Solvent polarity plays a critical role in reaction rates. For a potential NuAS reaction, a polar aprotic solvent (e.g., DMSO, DMF) would be expected to accelerate the reaction by solvating the cationic counter-ion of the nucleophile and effectively stabilizing the charge-delocalized Meisenheimer intermediate without strongly solvating the nucleophile itself. In contrast, for a hypothetical EAS reaction, the influence of the solvent is more complex, as it must solvate both the neutral ground state and the charged intermediate. The study of solvatochromism in related D-π-A systems demonstrates that solvent polarity can significantly alter the electronic distribution in both ground and excited states, which is directly related to reactivity. rsc.orgrsc.org

Table 2: Predicted Influence of Solvent on Molecular Properties

Property Non-Polar Solvent (e.g., Hexane) Polar Aprotic Solvent (e.g., DMSO) Polar Protic Solvent (e.g., Ethanol)
-SCF₃ Conformation Governed by intramolecular sterics; likely a fixed, twisted angle. May stabilize more polar conformers; potential for altered rotational dynamics. Similar to polar aprotic, with potential for specific H-bonding interactions.
NuAS Reactivity Slow Fast Moderate; solvent can solvate and deactivate the nucleophile through H-bonding.

| EAS Reactivity | Very Slow | Slow | Slow; solvent may interact with the electrophile and intermediates. |

Advanced Applications in Organic Synthesis and Materials Science

Strategies for Further Chemical Diversification

Selective Functionalization via Cross-Coupling Reactions at Halogen Positions

The presence of two chlorine atoms at the C2 and C4 positions of the benzene (B151609) ring in 2,4-dichloro(trifluoromethylthio)benzene offers the potential for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of these halogen sites, influenced by the electronic effects of the trifluoromethylthio group and the steric environment, can, in principle, be exploited to achieve regioselective substitution.

Cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In polysubstituted haloarenes, the site of reaction is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the electronic and steric environment of each halogen. For dichlorinated arenes, achieving selective monosubstitution can be challenging but is often feasible by carefully controlling reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions (Data below is illustrative of typical conditions for such reactions on dihaloarenes and is not based on specific experimental results for this compound due to a lack of available literature.)

Coupling ReactionReagents & ConditionsPotential Product Structure
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)2-Aryl-4-chloro-1-(trifluoromethylthio)benzene
Sonogashira Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF)2-Alkynyl-4-chloro-1-(trifluoromethylthio)benzene
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)N-(2-Chloro-4-(trifluoromethylthio)phenyl)amine derivative

Directed Ortho-Metalation (DoM) for Controlled Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.canih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

The trifluoromethylthio (SCF3) group is known to be an electron-withdrawing group. While there is extensive literature on DoM with various directing groups, the specific application to (trifluoromethylthio)benzene derivatives, particularly those with additional halogen substituents, is not well-documented. In principle, the sulfur atom in the SCF3 group could potentially act as a Lewis basic site to direct metalation. However, the strong electron-withdrawing nature of the CF3 group would significantly influence the acidity of the aromatic protons and the stability of the resulting lithiated species.

For this compound, a potential DoM reaction would involve the deprotonation of the C-H bond at the C5 position, which is ortho to the chlorine at C4 and meta to the chlorine at C2 and the SCF3 group. The chlorine atoms themselves are considered moderate directing groups in DoM. uwindsor.canih.gov The outcome of a lithiation reaction on this substrate would depend on the interplay between the directing abilities of the chloro and trifluoromethylthio groups, as well as the kinetic versus thermodynamic acidity of the available protons. Competition between direct deprotonation and halogen-metal exchange would also be a critical consideration.

Table 2: General Scheme for Directed Ortho-Metalation (The following represents a hypothetical reaction pathway for DoM on a substituted arene and is not based on specific experimental data for this compound.)

StepReagents & ConditionsIntermediate/Product
1. Metalation Organolithium base (e.g., n-BuLi, s-BuLi, or LDA), THF, Low temperature (e.g., -78 °C)Lithiated aromatic intermediate
2. Electrophilic Quench Electrophile (e.g., CO₂, DMF, I₂, (CH₃)₃SiCl)Functionalized aromatic product

Given the lack of specific literature precedents for both cross-coupling and DoM reactions on this compound, the exploration of these synthetic routes represents a promising area for future research. The development of selective functionalization methods for this compound would provide access to a new range of highly functionalized (trifluoromethylthio)arenes for further investigation in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing effects of chlorine and the trifluoromethylthio group to activate the benzene ring. A typical approach involves reacting 2,4-dichlorobenzenethiol with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF . Optimizing reaction time and catalyst loading (e.g., CuI) is critical to minimize byproducts like disulfides. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–7.8 ppm and CF₃S group at δ 120–125 ppm in ¹³C). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.94 for C₇H₃Cl₂F₃S). FT-IR detects characteristic S–C and C–F stretches (600–700 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Due to potential toxicity (chlorinated aromatic compounds), follow OSHA/NIOSH guidelines for chlorobenzene derivatives: use fume hoods, wear nitrile gloves, and avoid skin contact. Monitor airborne concentrations with gas chromatography (GC-MS) to ensure levels remain below 1 ppm (TLV-TWA) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The CF₃S group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and directs electrophilic substitution to the meta position. In Suzuki-Miyaura coupling, this electronic effect enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄), but may require elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) to overcome steric hindrance .

Q. What analytical challenges arise in detecting degradation products of this compound in environmental samples?

  • Methodological Answer : Degradation via hydrolysis or photolysis may yield 2,4-dichlorophenol or trifluoromethanesulfonic acid , which require sensitive detection methods. Use LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for quantification. Cross-validate with GC-ECD for chlorinated byproducts .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Dock the compound into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina , focusing on hydrophobic pockets where the CF₃S group may bind via van der Waals interactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) often stem from trace moisture deactivating catalysts or incomplete NAS. Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Use design of experiments (DoE) to optimize variables like solvent polarity and reagent stoichiometry .

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